3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfonamide derivative featuring a fused thieno[3,4-d][1,3]thiazole core. Key structural attributes include:
- Cyclopentyl propanamide moiety: Likely contributes to lipophilicity and target-binding specificity.
- Z-configuration imine: The (2Z) stereochemistry may influence molecular geometry and biological activity.
Properties
Molecular Formula |
C19H24N2O3S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide |
InChI |
InChI=1S/C19H24N2O3S2/c22-18(11-10-14-6-4-5-7-14)20-19-21(15-8-2-1-3-9-15)16-12-26(23,24)13-17(16)25-19/h1-3,8-9,14,16-17H,4-7,10-13H2 |
InChI Key |
KYSRLDWLRLKZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the cyclopentyl group, and the final coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The phenyl and cyclopentyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific mechanical, thermal, or electronic properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Core structure : Thiadiazole ring with acryloyl and benzamide substituents.
- Key features: Methylphenyl group enhances lipophilicity. Dimethylamino acryloyl moiety introduces electron-donating effects, contrasting with the sulfone in the target compound .
- Physicochemical properties :
1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (Compound 2)
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)
- Core structure : Polycyclic thiadiazocin-thiazol system.
- Key features :
Functional Implications
- Electron-withdrawing effects: The sulfone groups in the target compound likely increase electrophilicity compared to the electron-donating dimethylamino group in 4g .
- Bioavailability : The cyclopentyl group may improve membrane permeability relative to the polar triazole in Compound 2 .
- Synthetic complexity : Compound 29’s multi-step synthesis (e.g., lead-mediated reduction ) contrasts with simpler cycloadditions in triazole derivatives.
Research Findings and Limitations
- Structural uniqueness: The fused thieno-thiazole system distinguishes it from monocyclic thiadiazoles or triazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
